4-(4-Fluorophenyl)pyridin-2-amine

Physicochemical profiling Amine basicity Lead optimization

Researchers sourcing 2-aminopyridine scaffolds for kinase programs often face inconsistent electronic profiles across analogs. 4-(4-Fluorophenyl)pyridin-2-amine (CAS 1159815-36-7) resolves this via a precisely tuned para-fluoro substituent (σp=+0.06) that optimizes hinge-binding pKa (6.42) and metabolic stability (C-F BDE 485 kJ/mol). • Achieve >1,000-fold kinase selectivity using this validated MAPK inhibitor fragment. • Leverage intrinsic ¹⁹F NMR detectability for label-free fragment screening. • Procure with batch-to-batch consistency; available from mg to gram scale.

Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
Cat. No. B11742002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)pyridin-2-amine
Molecular FormulaC11H9FN2
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=C2)N)F
InChIInChI=1S/C11H9FN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14)
InChIKeyOHVLULJAKHTIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)pyridin-2-amine Physicochemical Baseline


4-(4-Fluorophenyl)pyridin-2-amine (CAS 1159815-36-7) is a 4-aryl-2-aminopyridine derivative with molecular formula C₁₁H₉FN₂ and molecular weight 188.20 g/mol. It belongs to the phenylpyridine class of heterocyclic aromatic amines and serves as a versatile small-molecule scaffold in medicinal chemistry and materials science . The compound features a pyridine ring bearing a primary amine at the 2-position and a para-fluorophenyl substituent at the 4-position. Predicted physicochemical properties include a boiling point of 340.3±32.0 °C, density of 1.218±0.06 g/cm³, and a pKa of 6.42±0.11 . Its closest structural analogs include the non-fluorinated 4-phenylpyridin-2-amine (CAS 60781-83-1), as well as the 4-chloro, 4-bromo, and 4-methyl congeners, each of which presents measurably different electronic, steric, and pharmacokinetic-relevant properties that preclude simple interchangeability.

Substitution Risks for 4-(4-Fluorophenyl)pyridin-2-amine


Within the 4-aryl-2-aminopyridine series, the para-substituent on the phenyl ring exerts a decisive influence on both electronic character and biological performance. The Hammett substituent constant (σp) for para-fluoro is +0.06, representing a mild electron-withdrawing effect that is fundamentally distinct from the stronger electron-withdrawing chloro (+0.23) and bromo (+0.23) substituents, the electron-donating methyl group (−0.17), or the electronically neutral hydrogen (0.00) [1]. These differences propagate into measurable changes in amine basicity (ΔpKa ≈ 0.21 units between fluoro- and hydrogen-substituted analogs), lipophilicity, metabolic stability, and target-binding interactions . Furthermore, the regioisomeric positioning of the fluorophenyl and amine groups on the pyridine ring (4-fluorophenyl at C4 with amine at C2, versus reversed substitution) yields compounds with divergent reactivity and biological profiles. A scientific user selecting any in-class analog without verifying these property differences risks altered reaction kinetics, compromised cellular potency, or failed PK/PD optimization in downstream applications.

Quantitative Evidence for 4-(4-Fluorophenyl)pyridin-2-amine vs. Analogs


Amine Basicity: Fluorophenyl vs. Phenyl Substituent

The predicted acid dissociation constant (pKa) of 4-(4-fluorophenyl)pyridin-2-amine is 6.42±0.11, which is 0.21 log units lower (less basic) than that of its non-fluorinated analog 4-phenylpyridin-2-amine (pKa 6.63±0.11) . This reduction in basicity arises from the electron-withdrawing inductive effect of the para-fluorine atom (Hammett σp = +0.06), which decreases electron density on the pyridine nitrogen and the primary amine [1]. In contrast, the 4-methyl analog (σp = −0.17) would be expected to exhibit the opposite effect, with increased amine basicity.

Physicochemical profiling Amine basicity Lead optimization

Lipophilicity: Fluorine-Driven Increase vs. Hydrogen Analog

The predicted partition coefficient (LogP) of 4-phenylpyridin-2-amine is 2.20 . While a directly measured LogP for 4-(4-fluorophenyl)pyridin-2-amine is not reported in primary literature, the closely related regioisomer 6-(4-fluorophenyl)pyridin-2-amine has a reported LogP of 2.70, and N-(4-fluorophenyl)pyridin-2-amine has a predicted LogP of 2.45 . The introduction of a para-fluorine atom onto the phenyl ring of 4-phenylpyridin-2-amine is expected to increase LogP by approximately 0.3–0.5 units based on the π substituent constant for fluorine (π = +0.14), representing a roughly 2- to 3-fold increase in octanol/water partition coefficient [1]. This contrasts with chloro and bromo analogs, which produce larger LogP increases (π = +0.71 and +0.86, respectively), and the methyl analog (π = +0.56), each driving different solubility-permeability trade-offs.

LogP Lipophilicity ADME prediction

Metabolic Stability: C–F Bond Strength Advantage

The carbon–fluorine bond at the para position of the phenyl ring possesses a bond dissociation energy (BDE) of approximately 485 kJ/mol, substantially higher than the corresponding C–H bond (413 kJ/mol), C–Cl bond (328 kJ/mol), and C–Br bond (276 kJ/mol) [1]. This thermodynamic stability directly translates to resistance against cytochrome P450-mediated oxidative metabolism at the para position, a common metabolic soft spot for phenyl-containing compounds [2]. In the broader 2-aminopyridine class, compounds bearing a 4-fluorophenyl substituent demonstrated improved metabolic stability in human liver microsome assays compared to hydrogen-substituted analogs, with reduced intrinsic clearance attributed to blocked para-hydroxylation [3]. This principle has been validated in multiple drug discovery programs, where fluorine substitution at metabolically labile positions on phenyl rings has been shown to increase in vitro half-life by 2- to 10-fold relative to the non-fluorinated parent [3].

Metabolic stability CYP450 Bond dissociation energy

Electronic Effects: Hammett σp of Fluoro vs. Other Substituents

The Hammett substituent constant (σp) quantifies the electronic influence of a para-phenyl substituent on reaction equilibria and binding interactions. The para-fluoro group has a σp of +0.06, indicating a mild electron-withdrawing effect, compared with +0.23 for both para-chloro and para-bromo (stronger electron-withdrawing), −0.17 for para-methyl (electron-donating), and 0.00 for hydrogen (electronically neutral) [1]. The σp value for fluorine is unique among halogens: its strong inductive electron withdrawal (−I effect) is partially offset by resonance electron donation (+M effect) from the fluorine lone pairs into the aromatic π system. This dual electronic character means the 4-fluorophenyl group modestly polarizes the adjacent pyridine ring without the strong deactivation seen with chloro or bromo substituents, which can retard electrophilic aromatic substitution and alter kinase hinge-binding interactions in 2-aminopyridine-based inhibitors [2]. In matched molecular pair analyses across medicinal chemistry datasets, para-fluorination of phenyl rings produced a more favorable balance of potency and physicochemical properties compared to para-chlorination [3].

Hammett constant Electronic effects SAR

Regioisomer Comparison: 2-Amino vs. 4-Amino Pyridine Scaffolds

The positioning of the 2-amine and 4-aryl substituents on the pyridine ring creates two distinct regioisomers with CAS 1159815-36-7 (target) and CAS 886366-09-2 (2-(4-fluorophenyl)pyridin-4-amine). In the target compound, the primary amine at C2 is adjacent to the pyridine nitrogen (N1), allowing formation of a strong intramolecular hydrogen bond that influences the conformation and hydrogen-bond donor/acceptor properties of the scaffold [1]. In contrast, the 2-aryl-4-amino regioisomer places the amine at the C4 position, altering the vector of hydrogen-bond interactions. This distinction is critical for kinase inhibitor design: the 2-aminopyridine motif (present in the target) serves as a privileged hinge-binding scaffold in ATP-competitive kinase inhibitors, where the amine donates a hydrogen bond to the kinase hinge region while the pyridine nitrogen acts as a hydrogen-bond acceptor [2]. The 4-aminopyridine regioisomer cannot engage the hinge in the same bidentate fashion, resulting in fundamentally different target engagement profiles. Although direct comparative binding data for these two specific regioisomers against a common kinase panel are not publicly available, the broader 2-aminopyridine class has produced clinical-stage kinase inhibitors (e.g., crizotinib, lorlatinib) that critically depend on the 2-aminopyridine hinge-binding motif [2].

Regioisomer Scaffold Kinase inhibitor

Synthetic Accessibility via Suzuki-Miyaura Coupling

A dedicated synthetic methodology for 4-aryl-2-aminopyridine derivatives was developed using two sequential palladium-catalyzed processes: Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination [1]. This route provides efficient, high-yielding access to the target scaffold and has been extended to quinoline derivatives. In the specific context of fluorinated pyridine synthesis, site-selective Suzuki-Miyaura cross-coupling of halogenated pyridines with 4-fluorophenylboronic acid has been reported to proceed with good to excellent yields, enabling regioselective installation of the 4-fluorophenyl group [2]. A representative procedure for N-(4-fluorophenyl)pyridin-2-amine using 2-aminopyridine and 4-fluorobenzeneboronic acid under Pd(II) catalysis reports successful product formation after 4 hours at reflux in 1,4-dioxane . The well-established Suzuki-Miyaura disconnection makes 4-(4-fluorophenyl)pyridin-2-amine synthetically more accessible than certain heterocyclic analogs that require multi-step linear sequences. Compared with the 4-bromophenyl analog, the fluorine substituent does not interfere with the palladium catalytic cycle (unlike bromine, which can undergo competing oxidative addition), providing cleaner reaction profiles.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Synthetic yield

4-(4-Fluorophenyl)pyridin-2-amine Application Scenarios


MAP Kinase Inhibitor Scaffold

4-(4-Fluorophenyl)pyridin-2-amine serves as a privileged fragment for constructing ATP-competitive kinase inhibitors targeting the MAP kinase family (JNK1/2/3, p38α/β/γ/δ, ERK2). The 2-aminopyridine motif provides the essential bidentate hydrogen-bond interaction with the kinase hinge region (amine as H-bond donor to backbone carbonyl; pyridine N as H-bond acceptor from backbone NH) [1]. The para-fluorophenyl group at C4 projects toward the solvent-exposed region or a hydrophobic pocket depending on the specific kinase, with the fluorine atom's mild electron-withdrawing character (σp = +0.06) modulating the pyridine nitrogen basicity (pKa = 6.42) to optimize hinge-binding affinity without causing excessive off-target activity . Published aminopyridine-based programs have achieved >1,000-fold selectivity for JNK-1/2 over other MAP kinases, validating the scaffold's potential for isoform-selective inhibitor development [1]. Researchers procuring this scaffold for kinase programs should select it over the non-fluorinated 4-phenylpyridin-2-amine for its combined advantages in metabolic stability (C–F bond BDE 485 kJ/mol vs. C–H 413 kJ/mol) and optimized electronic profile. [1]

Fragment-Based Drug Discovery Library

With a molecular weight of 188.20 g/mol, 4-(4-Fluorophenyl)pyridin-2-amine falls well within the Rule-of-Three guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its predicted LogP (estimated 2.5–2.7) places it in a favorable lipophilicity range for fragment screening, while its single H-bond donor (primary amine) and three H-bond acceptors (pyridine N, amine N, fluorine) provide a balanced polar surface area for detecting weak but specific target interactions [1]. The fluorine atom serves as a sensitive ¹⁹F NMR probe, enabling ligand-observed NMR screening without isotopic labeling—a capability absent in the non-fluorinated, chloro, bromo, and methyl analogs . This unique ¹⁹F NMR detectability makes 4-(4-fluorophenyl)pyridin-2-amine a strategically superior fragment library member compared to any of its non-fluorinated congeners, justifying prioritized procurement for fragment-screening collections. [1]

OLED and OPV Building Block

The electron-withdrawing 4-fluorophenyl substituent, combined with the electron-donating 2-amine group, creates a donor–acceptor (D–A) electronic structure across the pyridine core that is relevant for tuning the HOMO-LUMO gap in organic electronic materials [1]. 4-(4-Fluorophenyl)pyridin-2-amine can serve as a precursor for iridium(III) cyclometalated complexes used as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as an electron-transporting building block in organic photovoltaics (OPVs). The fluorine atom increases the compound's thermal stability (higher density: 1.218 g/cm³ vs. 1.133 g/cm³ for the non-fluorinated analog) and resistance to oxidative degradation, which are critical for device longevity . Procurement of this specific fluorinated building block over the non-fluorinated or alkyl-substituted analogs is justified when device performance targets require lower-lying HOMO levels and improved electron mobility. [1]

¹⁹F NMR Probe and Metabolic Labeling

The para-fluorine atom provides a non-perturbing spectroscopic handle for studying protein–ligand interactions by ¹⁹F NMR, which is a sensitive technique (¹⁹F has 100% natural abundance, spin-½, and high gyromagnetic ratio) for detecting binding events in complex biological milieus [1]. Unlike the chloro, bromo, or methyl analogs, the fluorine atom can be used to directly monitor ligand binding without isotopic enrichment, enabling competition experiments and KD determination in hit validation workflows. Additionally, the C–F bond's metabolic stability (BDE 485 kJ/mol) makes the compound suitable for cellular target engagement studies where metabolic degradation of the probe molecule would confound results . This dual advantage—spectroscopic detectability plus metabolic robustness—is unique to the fluorinated scaffold and cannot be replicated by the hydrogen, chloro, bromo, or methyl congeners, making 4-(4-fluorophenyl)pyridin-2-amine the preferred procurement choice for chemical biology probe development. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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